N1-Ethyl Substitution vs. N1-Unsubstituted Analog: Impact on Lipophilicity (XLogP3)
The presence of an N1-ethyl group on the pyrazole ring of the target compound (CAS 2097970-47-1) increases its computed lipophilicity (XLogP3 = 1.3) relative to the N1-unsubstituted analog 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS not located; MW = 192.24 g/mol). Although a direct XLogP3 value for the N1-H comparator is unavailable from authoritative databases, the addition of an ethyl group is known to increase logP by approximately 0.3–0.5 units per methylene in related heterocyclic series [1]. This incremental lipophilicity can influence membrane permeability, protein binding, and metabolic clearance, offering a tunable parameter for SAR exploration that the unsubstituted analog does not provide.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (computed via PubChem/XLogP3) |
| Comparator Or Baseline | 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (N1-H analog); XLogP3 not directly reported, but MW = 192.24 g/mol vs. target MW 220.29 g/mol |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.3 to +0.5 (class-level inference based on ethyl vs. H substitution) |
| Conditions | In silico prediction (XLogP3 algorithm as implemented in PubChem 2021.05.07 release) |
Why This Matters
The quantifiable lipophilicity shift enables researchers to select the ethyl-substituted scaffold when increased membrane permeability or altered metabolic stability is desired, a choice the N1-H analog cannot satisfy without additional synthetic manipulation.
- [1] PubChem. 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CID 61264729): XLogP3-AA = 1.4. PubChem release 2021.05.07. View Source
